molecular formula C22H29ClN2OS B13754382 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxanilide HCl CAS No. 26106-22-9

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxanilide HCl

Cat. No.: B13754382
CAS No.: 26106-22-9
M. Wt: 405.0 g/mol
InChI Key: QZOHYRCCXGSZHK-UHFFFAOYSA-N
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Description

This compound, also known as LU 5-044 hydrochloride (CAS 26106-22-9), is a benzothiophene-derived molecule featuring a 3-(dimethylamino)propyl side chain and a carboxanilide moiety . Its structure includes a bicyclic benzo(c)thiophene core substituted with two methyl groups at the 3-position and a propylamine group linked to a dimethylazanium chloride salt. The compound’s molecular formula is C₂₂H₂₈ClN₂OS, with a molecular weight of approximately 417.0 g/mol (calculated based on structural analogs in ).

Properties

CAS No.

26106-22-9

Molecular Formula

C22H29ClN2OS

Molecular Weight

405.0 g/mol

IUPAC Name

3-[3,3-dimethyl-1-(phenylcarbamoyl)-2-benzothiophen-1-yl]propyl-dimethylazanium;chloride

InChI

InChI=1S/C22H28N2OS.ClH/c1-21(2)18-13-8-9-14-19(18)22(26-21,15-10-16-24(3)4)20(25)23-17-11-6-5-7-12-17;/h5-9,11-14H,10,15-16H2,1-4H3,(H,23,25);1H

InChI Key

QZOHYRCCXGSZHK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C(=O)NC3=CC=CC=C3)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

The preparation typically begins with the reaction of ethamine with carbon disulfide in an alkaline aqueous medium to generate an intermediate dithiocarbamate salt (EDTC). This reaction is carried out under controlled temperature (10–30 °C) with slow dropwise addition and stirring to ensure complete reaction and avoid side products.

Step Reagents Conditions Notes
1 Ethamine + Carbon disulfide + NaOH (alkaline solution) 10–30 °C, 0.5–1 h addition, 1–3 h soak Molar ratio ethamine:CS2 = 1:1.1–1.3; NaOH 1–1.2 eq by mass

Formation of Isothiocyanate Intermediate

Next, carbonic acid trichloromethyl ester is added dropwise to the EDTC solution at 15–30 °C to form an isothiocyanate crude product (EITC). This step requires careful temperature control and stirring to maximize yield.

Step Reagents Conditions Notes
2 EDTC + Carbonic acid trichloromethyl ester 15–30 °C, 1–3 h addition, 1–3 h soak Molar ratio ester:CS2 = 1:4–4.5

The crude product is then subjected to oil bath distillation at 100–150 °C to separate and purify the isothiocyanate intermediate.

Coupling with N,N-Dimethyl-1,3-propanediamine

The purified isothiocyanate intermediate is added dropwise to an aqueous solution of N,N-dimethyl-1,3-propanediamine at 0–30 °C to form a key intermediate (Intermediate 1), followed by further reaction with carbonic acid trichloromethyl ester to yield Intermediate 2.

Step Reagents Conditions Notes
3 EITC + N,N-dimethyl-1,3-propanediamine solution 0–30 °C, 1–3 h addition, 1–3 h soak Molar ratios optimized for yield
4 Intermediate 1 + Carbonic acid trichloromethyl ester 10–30 °C, 1–3 h addition, 0.5–2 h soak

Extraction and Concentration

Intermediate 2 undergoes organic solvent extraction and liquid separation to isolate an oily intermediate (Intermediate 3), which is then concentrated under reduced pressure at 30–60 °C to obtain the crude 1-ethyl-(3-dimethylaminopropyl) carbodiimide (EDC) .

Final Salt Formation

The crude EDC is reacted with hydrochloric acid in an aprotic polar solvent to form the hydrochloride salt of the target compound. This salt exchange reaction is conducted at 10–30 °C over 1–3 hours, yielding the final product with high purity and yield.

Step Reagents Conditions Notes
5 EDC + HCl in aprotic polar solvent 10–30 °C, 1–3 h reaction time Salt formation, purification step

Reaction Yield and Purity Data

The described preparation method achieves:

  • Overall yield: Approximately 75–80% for key intermediates and final product.
  • Purity: High purity crystalline powders are obtained after solvent crystallization and drying.
  • Physical form: White to light yellow crystalline powder.

Table 1: Yields and Physical Characteristics of Key Steps

Step Product Yield (%) Physical Form Notes
Formation of EITC Isothiocyanate intermediate 70–80 Oil bath distillate Purified by distillation
Coupling with diamine Intermediate 1 Not specified Solution Controlled temperature critical
Salt formation 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxanilide hydrochloride 75–80 Crystalline powder High purity, suitable for scale-up

Summary of Advantages and Industrial Applicability

  • The preparation method uses readily available starting materials such as ethamine, carbon disulfide, and N,N-dimethyl-1,3-propanediamine.
  • Temperature and addition rate controls are critical for maximizing yield and purity.
  • The multi-step process includes intermediates that are isolated and purified to ensure high final product quality.
  • The method is scalable and suitable for industrial production due to straightforward reaction conditions and solvent use.
  • The final hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxanilide HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more hydrogenated forms of the compound .

Scientific Research Applications

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxanilide HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxanilide HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a family of benzothiophene derivatives with variations in substituents and oxidation states. Below is a comparative analysis of its key analogs:

Structural Analogues

Compound Name (CAS) Key Structural Differences Molecular Weight (g/mol) Synthesis Method References
LU 5-044 HCl (26106-22-9) Carboxanilide group, 3-(dimethylamino)propyl chain, benzo(c)thiophene core ~417.0 EDCI/HOBt-mediated coupling of activated carboxylic acid with N-benzylhydroxylamine·HCl
LU 4-074 HCl (26106-04-7) Phenyl group instead of carboxanilide, propylamine chain 362.0 Similar EDCI/HOBt coupling, but with phenylamine instead of anilide
LU 5-071 HCl (29140-42-9) 2,2-Dioxide modification on benzothiophene core ~433.0 Oxidation of benzothiophene core post-synthesis; same coupling agents
N-[3-(Dimethylamino)propyl] PFCs (e.g., 68555-78-2) Perfluorinated sulfonamide chain instead of benzothiophene ~500–600 Nucleophilic substitution with perfluorinated sulfonyl chlorides

Key Differences in Physicochemical Properties

  • The 2,2-dioxide group in LU 5-071 HCl increases polarity and may alter metabolic stability compared to the parent compound . Perfluorinated analogs () exhibit extreme hydrophobicity and chemical inertness, making them unsuitable for biological applications compared to benzothiophenes .
  • Synthetic Complexity :

    • LU 5-044 HCl requires multi-step activation (EDCI/HOBt) and coupling, similar to peptide synthesis methods ().
    • LU 5-071 HCl involves additional oxidation steps, increasing synthetic complexity .

Biological Activity

1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxanilide hydrochloride is a compound with potential pharmacological applications. Its complex structure suggests diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical formula is C16H24N2O2SC_{16}H_{24}N_2O_2S, with a molecular weight of approximately 300.44 g/mol. The presence of a benzo[c]thiophene moiety contributes to its unique properties and potential interactions with biological targets.

Research indicates that compounds similar to 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxanilide HCl may exert their biological effects through several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), such as serotonin and dopamine receptors.
  • Enzyme Inhibition : Potential inhibition of enzymes that play critical roles in metabolic pathways or signal transduction.
  • Ion Channel Interaction : Modulation of ion channels that influence neuronal excitability and muscle contraction.

Antidepressant Effects

Several studies have explored the antidepressant-like effects of compounds structurally related to this compound. For instance, compounds that target serotonin reuptake mechanisms have shown promise in alleviating symptoms of depression.

Analgesic Properties

Research has also indicated that similar compounds possess analgesic properties. They may act on pain pathways in the CNS, providing relief from acute and chronic pain conditions.

Antitumor Activity

Emerging evidence suggests potential antitumor activity. Compounds with a thiophene backbone have been investigated for their ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction.

Case Studies

  • Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of benzo[c]thiophene derivatives for their effects on serotonin receptors. The findings indicated that certain derivatives exhibited significant binding affinity and functional activity at the 5-HT_2A receptor, suggesting potential antidepressant properties.
  • Analgesic Evaluation : In another investigation, a related compound was tested in animal models for pain relief. The results demonstrated a dose-dependent analgesic effect, comparable to standard analgesics like ibuprofen.
  • Antitumor Research : A recent study assessed the cytotoxicity of thiophene derivatives against various cancer cell lines. The compound showed promising results, inhibiting cell growth in a dose-dependent manner and inducing apoptosis in cancer cells.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects:

  • Acute Toxicity : Preliminary studies suggest low acute toxicity; however, detailed toxicological evaluations are necessary.
  • Chronic Effects : Long-term exposure studies are required to assess potential carcinogenicity or reproductive toxicity.

Q & A

How can researchers optimize synthesis protocols for this compound while ensuring reproducibility?

Basic Research Focus
The synthesis of this benzothiophene derivative requires multi-step reactions, including esterification, amidation, and chlorination processes. Key methodological considerations include:

  • Solvent selection : Use inert solvents (e.g., dichloromethane) to minimize side reactions and stabilize intermediates .
  • Purification : Chromatography or recrystallization is critical to achieve >95% purity, as impurities can skew biological activity assays .
  • Reaction monitoring : Employ techniques like TLC or HPLC to track intermediate formation and adjust reaction times/temperatures dynamically .

What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Basic Research Focus
Stability studies are essential for determining storage conditions and biological assay viability:

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures and hygroscopicity .
  • pH-dependent degradation : Incubate the compound in buffered solutions (pH 2–12) and analyze degradation products via LC-MS .
  • Long-term stability : Store aliquots at -20°C, 4°C, and room temperature, and monitor purity monthly using NMR .

How can researchers resolve contradictions in reported reactivity or biological activity data?

Advanced Research Focus
Discrepancies often arise from structural analogs or experimental variability. Mitigation strategies include:

  • Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or high-resolution mass spectrometry .
  • Control experiments : Compare results with structurally similar compounds (e.g., 2-amino-thiophene derivatives) to isolate functional group contributions .
  • Statistical rigor : Use randomized block designs with replicates to minimize environmental or operational biases .

What methodologies evaluate the compound’s environmental fate and ecotoxicological impacts?

Advanced Research Focus
Environmental risk assessment requires interdisciplinary approaches:

  • Partitioning studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential .
  • Degradation pathways : Use LC-MS/MS to identify abiotic (hydrolysis, photolysis) and biotic (microbial) degradation products .
  • Toxicity screening : Conduct acute/chronic exposure assays on model organisms (e.g., Daphnia magna) at cellular and population levels .

How can computational modeling predict the compound’s interactions with biological targets?

Advanced Research Focus
Computational tools bridge structural data and functional outcomes:

  • Docking simulations : Use software like AutoDock Vina to model binding affinities with receptors (e.g., serotonin transporters) .
  • Quantum mechanical calculations : G3-level ab initio methods predict thermodynamic stability and reaction intermediates .
  • MD simulations : Analyze conformational dynamics in solvated environments to refine drug-target residence times .

What experimental designs address conflicting data on the compound’s reactivity with functional groups?

Advanced Research Focus
Reactivity contradictions may stem from competing reaction pathways. Solutions include:

  • Class-based testing : Group compounds by functional groups (e.g., halogenated alkanes vs. alcohols) to prioritize reactivity hierarchies .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under controlled conditions (temperature, solvent polarity) .
  • Isolation of intermediates : Trapping reactive intermediates (e.g., using TEMPO) validates proposed mechanisms .

How do researchers validate the compound’s biological activity across different assay systems?

Advanced Research Focus
Cross-validation ensures robustness:

  • Dose-response curves : Test across 3–5 logarithmic concentrations to calculate EC50/IC50 values .
  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to confirm specificity .
  • Negative controls : Include structurally inert analogs to rule out nonspecific interactions .

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